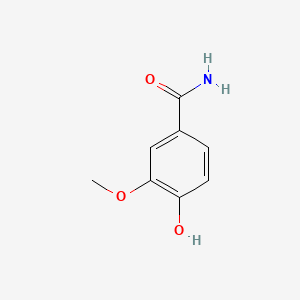

4-Hydroxy-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZAKSLHHIJRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172568 | |

| Record name | Vanillamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19072-58-3 | |

| Record name | Vanillamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019072583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI2G6PD23C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Isolation from Naravelia zeylanica (Ranunculaceae)

Research has confirmed the presence of 4-Hydroxy-3-methoxybenzamide in Naravelia zeylanica, a climbing shrub used in traditional medicine. A study focusing on the chemical constituents of this plant successfully isolated the compound from its aerial parts.

The isolation process began with the extraction of the plant material using ethanol. This crude ethanolic extract was then defatted with light petroleum. The subsequent fractionation of the extract was carried out using vacuum liquid chromatography (VLC). Final purification of the compound was achieved through preparative normal-phase High-Performance Liquid Chromatography (HPLC) sci-hub.se. The identity of this compound, along with other benzamides like 3,4-methylenedioxybenzamide and 4-methoxybenzamide, was confirmed by comparing their spectral data (¹H- and ¹³C-NMR) and chromatographic data (GC-MS) with those of authentic, synthesized samples sci-hub.seresearchgate.netneliti.com. Another study also reported the presence of these three benzamides in an acetone extract of the leaves phytojournal.com.

Isolation from Portulaca oleracea L.

While a diverse array of phenolic compounds, including phenolic alkaloids known as oleraceins (cyclo-dopa amides), and phenolic acids like caffeic acid and ferulic acid, have been extensively identified in Portulaca oleracea L. (purslane), the direct isolation of this compound has not been explicitly reported in the reviewed literature mdpi.comresearchgate.netmdpi.comnih.govpjoes.com.

Modern analytical techniques such as High-Performance Liquid Chromatography with diode array and mass spectrometry detections (HPLC-DAD-MS) and Ultra-High-Performance Liquid Chromatography-Orbitrap-Mass Spectrometry (UHPLC-Orbitrap-MS) have been employed to characterize the complex phytochemical profile of purslane researchgate.netmdpi.com. These studies have led to the identification of numerous oleraceins and other related phenolic compounds mdpi.commdpi.com. However, this compound was not among the compounds identified in these comprehensive analyses.

Identification in Houttuynia cordata

The presence of this compound in Houttuynia cordata has been noted in phytochemical databases. The identification of this compound is part of a broader analysis of the plant's chemical composition, which is known to be rich in bioactive components.

Various advanced analytical methods have been applied to study the chemical constituents of Houttuynia cordata. These include on-line High-Performance Liquid Chromatography-Diode Array Detector-Electrospray Mass Spectrometry (HPLC-DAD-ESI-MS) for the simultaneous quantification of multiple bioactive components nih.gov. Other techniques such as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) coupled with DPPH assay for antioxidant screening, and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of specific compounds have also been utilized mdpi.comresearchgate.netnih.gov. While these methods have successfully identified a wide range of compounds, including flavonoids and phenolic acids, the specific and detailed methodology for the isolation of this compound from Houttuynia cordata is not extensively described in the available literature.

Detection in Nitraria retusa

Comprehensive phytochemical analyses of Nitraria retusa, a plant adapted to arid and saline conditions, have been conducted to identify its bioactive constituents. These studies have revealed a rich profile of phenolic compounds, including flavonoids, tannins, and phenolic acids mdpi.comnih.govscilit.comacademicjournals.org.

High-Performance Liquid Chromatography (HPLC) analysis of Nitraria retusa extract has led to the quantification of numerous compounds, including significant amounts of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related aldehyde mdpi.com. While the presence of vanillin suggests the existence of a biosynthetic pathway for vanilloid compounds in this plant, the direct detection or isolation of this compound has not been reported in the reviewed studies mdpi.comnih.govscilit.comacademicjournals.orgekb.eg.

Occurrence in Microbial Sources

Extraction and Isolation Techniques

The extraction and isolation of this compound from its natural sources are critical steps in obtaining the pure compound for further study. The choice of solvent and chromatographic method is crucial for a successful isolation process.

Ethanolic and Methanolic Extraction Processes

Ethanol and methanol are common solvents used for the extraction of organic compounds from natural materials. These polar solvents are effective at dissolving a wide range of compounds. The general process involves macerating the dried and powdered source material in the chosen solvent. This mixture is then typically agitated or sonicated to enhance the extraction efficiency. After a set period, the solid material is filtered out, and the solvent, now containing the dissolved compounds, is evaporated under reduced pressure to yield a crude extract. The selection between ethanol and methanol can depend on the specific characteristics of the target compound and the source material, as well as the desired purity of the initial extract.

Chromatographic Purification Methodologies

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound from the crude extract.

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used to separate mixtures of compounds nih.govijcrt.orgjournalajacr.comresearchgate.net. In the context of isolating this compound, TLC can be used to monitor the progress of the purification process and to assess the purity of the fractions obtained from other chromatographic methods. The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. For benzamide derivatives, various solvent systems can be optimized to achieve effective separation nih.gov.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture in larger quantities warwick.ac.uknih.govyoutube.com. The principle is similar to analytical HPLC, but it is scaled up to handle larger sample loads. The crude or partially purified extract containing this compound is injected into a column packed with a stationary phase. A solvent or a mixture of solvents (mobile phase) is then pumped through the column under high pressure. The components of the mixture are separated based on their interactions with the stationary phase, and they elute from the column at different times. The fractions containing the purified this compound are then collected. The choice of column, mobile phase composition, and flow rate are critical parameters that need to be optimized for the efficient purification of benzamides sielc.com.

Below is an interactive table summarizing the general parameters for the chromatographic techniques discussed.

| Technique | Stationary Phase | Mobile Phase Composition | Detection Method | Application |

| TLC | Silica gel or Alumina | Varies (e.g., mixtures of polar and non-polar solvents) | UV light, iodine vapor, or specific staining reagents | Reaction monitoring, purity assessment |

| Preparative HPLC | C18 or other suitable bonded phases | Varies (e.g., acetonitrile/water or methanol/water gradients) | UV-Vis detector | Purification and isolation of compounds |

Reversed-Phase Analytical and Semipreparative HPLC

The isolation and quantification of this compound from natural sources can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of various plant secondary metabolites, including aromatic amides.

Natural Occurrence:

The compound this compound has been identified as a natural constituent in the plant species Naravelia zeylanica (Ranunculaceae). Its presence has also been noted in Houttuynia cordata, where it is found among a complex mixture of other metabolites. The isolation from Naravelia zeylanica represents a confirmed natural source of this primary benzamide. researchgate.net

Analytical Methodologies:

For the analytical determination of this compound and similar phenolic compounds in plant extracts, a robust RP-HPLC method is essential. While a specific, validated method exclusively for this compound is not extensively detailed in the cited literature, methods for structurally related compounds like vanillin (B372448) and other phenolic amides provide a strong foundation for its analysis.

A typical analytical RP-HPLC setup would involve a C18 column, which is a common choice for the separation of polar to moderately nonpolar compounds. The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH modifier like acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of complex mixtures found in plant extracts.

Table 1: Illustrative Analytical RP-HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, increasing to elute more hydrophobic compounds |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 260-280 nm |

| Injection Volume | 10-20 µL |

This table presents a generalized set of starting conditions for method development.

Semipreparative Isolation:

The isolation of this compound in quantities sufficient for structural elucidation and bioactivity studies is accomplished using semipreparative RP-HPLC. This technique utilizes columns with a larger internal diameter (typically 10-20 mm) compared to analytical columns, allowing for higher sample loading.

The initial extraction from the plant material, for instance, the aerial parts of Naravelia zeylanica, is typically performed with a solvent like ethanol. The crude extract is then subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) to simplify the mixture before HPLC.

For the semipreparative HPLC step, a C18 column is also a suitable choice. The mobile phase composition is often adapted from the analytical method, with adjustments to the gradient profile to optimize the separation of the target compound from closely eluting impurities. The fractions are collected based on the detector response, and the purity of the isolated compound is subsequently verified by analytical HPLC and other spectroscopic methods.

Table 2: Example of Semipreparative RP-HPLC Parameters for Isolation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 10 mm, 10 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Isocratic or shallow gradient |

| Flow Rate | 3-5 mL/min |

| Detection | UV at a suitable wavelength |

| Sample Preparation | Pre-fractionated extract dissolved in mobile phase |

This table provides a representative set of conditions for scaling up the separation for purification purposes.

The successful isolation of this compound from Naravelia zeylanica has been documented, confirming its status as a natural product. researchgate.net While the initial reported isolation utilized normal-phase HPLC, the principles of reversed-phase chromatography are readily applicable and often preferred for their robustness and reproducibility in separating polar aromatic compounds from complex plant matrices.

De Novo Synthesis Pathways

De novo synthesis of this compound primarily involves the conversion of vanillic acid or its derivatives into the corresponding amide. Key methodologies include the formation of an acyl chloride intermediate, direct conversion from a nitrile, and innovative biocatalytic processes.

A common and effective method for synthesizing this compound begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid). This process involves the initial conversion of vanillic acid into its more reactive acid chloride derivative, 4-Hydroxy-3-methoxybenzoyl chloride. This intermediate is then reacted with ammonia to yield the final amide product.

The first step, the formation of the acyl chloride, is typically achieved by treating vanillic acid with a chlorinating agent such as thionyl chloride (SOCl₂). chemicalbook.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating the highly reactive acyl chloride. chemicalbook.comprepchem.com The resulting 4-Hydroxy-3-methoxybenzoyl chloride can then be readily converted to this compound by reaction with an ammonia source. This two-step process is a versatile and widely used method for the preparation of benzamides from their corresponding benzoic acids.

| Starting Material | Intermediate | Key Reagent for Step 1 | Key Reagent for Step 2 |

| Vanillic Acid | 4-Hydroxy-3-methoxybenzoyl Chloride | Thionyl Chloride (SOCl₂) | Ammonia (NH₃) |

An alternative synthetic route to this compound utilizes 4-Hydroxy-3-methoxybenzonitrile as the starting material. This method involves the direct conversion of the nitrile functional group into a primary amide. One effective reagent for this transformation is sodium perborate. sigmaaldrich.com The reaction with sodium perborate provides a straightforward pathway to the desired benzamide derivative. sigmaaldrich.com This method avoids the need to first hydrolyze the nitrile to a carboxylic acid and then convert it to an amide, potentially offering a more direct and efficient synthesis.

In recent years, biocatalysis has emerged as a powerful tool for chemical synthesis, offering environmentally friendly and highly selective reaction conditions. The synthesis of amides from carboxylic acids, including the production of this compound from vanillic acid, can be achieved using enzymatic methods. For instance, purified carboxylic acid reductase from Nocardia sp. can quantitatively reduce vanillic acid to vanillin, which can then be further converted. nih.govcolab.ws

Furthermore, the integration of biocatalysis with continuous flow technology presents a promising approach for the efficient and scalable synthesis of amides. organic-chemistry.orgmdpi.com Continuous flow reactors offer advantages such as improved reaction control, enhanced safety, and higher yields compared to traditional batch processes. organic-chemistry.org The amidation of phenolic acids like vanillic acid can be performed in a continuous flow setup using suitable biocatalysts. This methodology aligns with the principles of green chemistry by utilizing milder reaction conditions and potentially reducing waste. researchgate.net The use of enzymes in a continuous flow system can lead to high-purity products and allows for the straightforward reuse of the biocatalyst. researchgate.net

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives. These modifications are typically focused on the amide nitrogen or the aromatic ring, leading to compounds with altered physicochemical properties and potentially novel biological activities.

A primary strategy for derivatizing this compound involves substitution at the amide nitrogen atom. This can be achieved by reacting 4-Hydroxy-3-methoxybenzoyl chloride with a variety of primary or secondary amines instead of ammonia. This approach leads to the formation of N-substituted amides, including anilides (where the nitrogen is part of an aniline derivative).

The synthesis of these derivatives often employs coupling reagents to facilitate the amide bond formation between vanillic acid and an amine. Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Dicyclohexylcarbodiimide (DCC) have been successfully used to synthesize a series of amides derived from vanillic acid with yields ranging from 28.81% to 86.44%. nih.govresearchgate.net For example, N-(4-Hydroxy-3-methoxybenzyl)benzamide can be synthesized by reacting 4-hydroxy-3-methoxy benzylamine hydrochloride with benzoyl chloride. nih.gov This highlights the flexibility of forming amides from either the corresponding carboxylic acid and amine or the amine and an acyl chloride.

| Amine Reactant | Resulting Derivative |

| Aniline | N-Phenyl-4-hydroxy-3-methoxybenzamide |

| Ethylamine | N-Ethyl-4-hydroxy-3-methoxybenzamide |

| Benzylamine | N-Benzyl-4-hydroxy-3-methoxybenzamide |

Another important derivatization strategy involves the introduction of halogen atoms onto the benzamide structure. This can be accomplished by using halogenated starting materials, either a halogenated vanillic acid derivative or a halogenated amine. For instance, the synthesis of N-(4-Fluorobenzyl)-4-hydroxy-3-methoxybenzamide would involve the reaction of 4-Hydroxy-3-methoxybenzoyl chloride with 4-fluorobenzylamine.

The introduction of halogen atoms, such as fluorine, can significantly impact the properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of such halogenated derivatives expands the chemical space of vanillamide analogues for various applications.

Preparation of Cyclohexyl, Phenyl, and Benzyl Amide Derivatives

The synthesis of N-substituted amide derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is commonly achieved through amide coupling reactions. A prevalent method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between vanillic acid and the corresponding amine (cyclohexylamine, aniline, or benzylamine).

In a general procedure, vanillic acid is dissolved in a suitable organic solvent, such as dichloromethane (CH2Cl2), along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The respective amine (cyclohexylamine, aniline, or benzylamine) is then added to the solution, followed by the addition of DCC. The reaction mixture is typically stirred at room temperature for an extended period, ranging from 24 to 48 hours, to ensure the completion of the reaction. nih.govresearchgate.net The dicyclohexylurea (DCU) byproduct, which is insoluble in the reaction medium, can be removed by filtration. Subsequent workup, including washing with acidic and basic solutions, followed by purification using techniques like column chromatography, yields the desired N-substituted this compound derivative. nih.govresearchgate.net

| Derivative Name | Amine Reactant | Coupling Agent | General Yield Range |

| N-Cyclohexyl-4-hydroxy-3-methoxybenzamide | Cyclohexylamine | DCC | Moderate to Good |

| 4-Hydroxy-3-methoxy-N-phenylbenzamide | Aniline | DCC | Moderate to Good |

| N-Benzyl-4-hydroxy-3-methoxybenzamide | Benzylamine | DCC | Moderate to Good |

Introduction of Heterocyclic Moieties (e.g., Indole, Isoxazole, Piperidine)

The incorporation of heterocyclic moieties into the this compound structure has been explored to generate novel compounds with potentially interesting biological activities. These syntheses often involve the coupling of vanillic acid with an appropriate heterocyclic amine or the construction of the heterocyclic ring from a vanillin-derived precursor.

Indole Derivatives: The synthesis of indole-containing derivatives can be achieved by coupling 4-hydroxy-3-methoxybenzoic acid with an indole-containing amine. Standard amide bond formation protocols, similar to those described in the previous section, can be employed. For instance, the use of peptide coupling reagents can facilitate the reaction between the carboxylic acid of vanillic acid and an amino-functionalized indole.

Isoxazole Derivatives: The preparation of isoxazole derivatives often starts from 4-hydroxy-3-methoxybenzaldehyde (vanillin). One common approach involves the Claisen-Schmidt condensation of vanillin with an appropriate ketone to form a chalcone intermediate. This chalcone can then be reacted with hydroxylamine hydrochloride in the presence of a base to construct the isoxazole ring. ajrconline.org Alternatively, a one-pot, three-component reaction between vanillin, a β-ketoester (like methyl acetoacetate), and hydroxylamine hydrochloride can be utilized to synthesize substituted isoxazoles. nih.gov

Piperidine Derivatives: The synthesis of piperidine-containing amides of 4-hydroxy-3-methoxybenzoic acid can be accomplished by the direct coupling of vanillic acid with a piperidine derivative bearing an amino group. Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) can be employed for this transformation. This method allows for the formation of the amide bond between the carboxyl group of vanillic acid and the nitrogen atom of the piperidine ring.

| Heterocyclic Moiety | General Synthetic Approach | Key Reagents |

| Indole | Amide coupling of vanillic acid with an amino-indole | Peptide coupling agents (e.g., HATU, DCC) |

| Isoxazole | Cyclization of a vanillin-derived chalcone with hydroxylamine | Vanillin, Hydroxylamine hydrochloride, Base |

| Piperidine | Amide coupling of vanillic acid with an amino-piperidine | Amide coupling agents (e.g., HATU, DCC) |

Structural Characterization and Analytical Techniques

Spectroscopic Methods for Structure Elucidation

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 4-Hydroxy-3-methoxybenzamide and its derivatives by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence.

In the analysis of N-(4-chlorobenzyl)-4-hydroxy-3-methoxybenzamide, a derivative, HRMS (MALDI) was used to confirm its molecular formula. The calculated mass for the sodium adduct [M+Na]⁺ was 326.0560, while the experimentally found mass was 326.0561, demonstrating excellent mass accuracy. mdpi.comjocpr.com Another derivative, (E)-N-(4-chlorobenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide, was also characterized by HRMS, with a calculated [M+Na]⁺ mass of 310.0611 and a found mass of 310.0596. mdpi.com Similarly, for N-(4-fluorobenzyl)-4-hydroxy-3-methoxybenzamide, the calculated [M+Na]⁺ was 298.0855, and the found value was 298.0882. jocpr.com

These precise measurements are instrumental in distinguishing between compounds with similar nominal masses and confirming the successful synthesis of the target molecules. The data obtained from HRMS analyses are often presented in tabular form to highlight the accuracy of the findings.

Table 1: HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Reference |

| N-(4-chlorobenzyl)-4-hydroxy-3-methoxybenzamide | C₁₅H₁₄ClNNaO₃ | [M+Na]⁺ | 326.0560 | 326.0561 | mdpi.comjocpr.com |

| (E)-N-(4-chlorobenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | C₁₆H₁₄ClNNaO₂ | [M+Na]⁺ | 310.0611 | 310.0596 | mdpi.com |

| N-(4-fluorobenzyl)-4-hydroxy-3-methoxybenzamide | C₁₅H₁₄FNNaO₃ | [M+Na]⁺ | 298.0855 | 298.0882 | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides valuable information on its retention time and mass spectrum, aiding in its identification within complex mixtures.

The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound. nih.gov The spectrum is characterized by a top peak at m/z 150 and a second highest peak at m/z 137. nih.gov This fragmentation pattern is indicative of the stable aromatic structure of the molecule.

GC-MS analysis is frequently employed in the phytochemical profiling of plant extracts. ukaazpublications.commdpi.compramanaresearch.org The technique allows for the separation and identification of numerous compounds within a single run. The operating conditions of the GC-MS system, such as the type of column, carrier gas, and temperature programming, are crucial for achieving good separation and reliable identification. mdpi.comscielo.br For instance, a common setup involves an Agilent 6890N GC with an HP-5 fused-silica capillary column and helium as the carrier gas. mdpi.com The mass spectra obtained are typically compared against established libraries like the Willey and NIST libraries for compound identification. ukaazpublications.com

Table 2: GC-MS Spectral Data for this compound

| Parameter | Value | Reference |

| NIST Number | 127906 | nih.gov |

| m/z Top Peak | 150 | nih.gov |

| m/z 2nd Highest Peak | 137 | nih.gov |

| m/z 3rd Highest Peak | 43 | nih.gov |

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. In the synthesis of derivatives of this compound, TLC is routinely used to monitor the consumption of starting materials and the formation of the product. rsc.orgmdpi.comias.ac.ingoogle.com

The progress of a reaction is visualized by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) and developing it in an appropriate solvent system. rsc.orgmdpi.com The separated spots are then visualized under UV light (commonly at 254 nm). mdpi.comgoogle.com For instance, in the synthesis of N-benzyl-4-hydroxy-3-methoxybenzamide, the reaction was monitored by TLC, and the product was identified by its Rf value of 0.40 in a 50% EtOAc/hexane solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides quantitative information about the purity of a compound. It is also used for the preparative separation and purification of this compound from complex mixtures.

In a study involving the phytochemicals in ice plant, this compound was isolated using preparative HPLC. mdpi.com The analysis was performed on a Jasco LC-2000Plus HPLC system. mdpi.com For analytical purposes, a reversed-phase C18 column is often employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous solution (often with a pH modifier like formic or triethylamine) and an organic solvent such as acetonitrile. mdpi.comresearchgate.net The separation is achieved by a gradient elution program, where the proportion of the organic solvent is gradually increased over time. mdpi.com The detection is commonly carried out using a UV detector at a specific wavelength. researchgate.netrsc.org

Table 3: HPLC Conditions for Analysis of this compound and Derivatives

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | YMC-Triart C18 (2.0 × 150 mm, 1.9 μm) | C18 | mdpi.comresearchgate.net |

| Mobile Phase | A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid) | Acetonitrile and 0.5% triethylamine (B128534) (pH 4.5) (60:40, v/v) | mdpi.comresearchgate.net |

| Gradient | 5–95% B (0–50 min), 95–100% B (50–50.1 min), 100% B (50.1–53 min), 100–5% B (53–53.1 min), 5% B (53.1–55 min) | Isocratic | mdpi.comresearchgate.net |

| Flow Rate | 0.4 mL/min | Not specified | mdpi.com |

| Detection | Not specified | UV at 286 nm, 320 nm, or 336 nm for derivatives | researchgate.net |

Crystallographic Analysis of Derivative Structures

The three-dimensional arrangement of atoms in a molecule can be definitively determined by X-ray crystallography. While the crystal structure of this compound itself is not detailed in the provided context, the crystallographic analysis of its derivatives provides valuable insights into the molecular geometry and intermolecular interactions.

For example, the crystal structure of N-(4-Hydroxy-3-methoxybenzyl)benzamide, a related compound, was determined to be monoclinic. nih.gov The analysis revealed that the two benzene (B151609) rings are twisted with respect to each other. nih.gov Importantly, the crystal structure is stabilized by N—H⋯O and O—H⋯O hydrogen bonds, as well as weak π–π stacking interactions. nih.gov

In another study, the crystal structure of N-cyclohexyl-3-hydroxy-4-methoxybenzamide was reported. researchgate.net The compound crystallizes in the monoclinic space group Cc. researchgate.net The detailed bond lengths and angles within the molecule were determined, providing a precise model of its solid-state conformation. researchgate.net

Table 4: Crystallographic Data for a Derivative of this compound

| Compound | N-cyclohexyl-3-hydroxy-4-methoxybenzamide |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 11.1235(5) |

| b (Å) | 15.3724(5) |

| c (Å) | 8.1110(3) |

| β (°) | 109.3980(10) |

| Volume (ų) | 1308.21(9) |

| Z | 4 |

| Reference | researchgate.net |

Preclinical Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

The ability of 4-Hydroxy-3-methoxybenzamide and its related structures to inhibit the activity of specific enzymes is a key area of research. These studies are crucial in understanding its potential pharmacological applications.

Alpha-Amylase Inhibition

Alpha-amylase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. While direct experimental data on the α-amylase inhibitory activity of this compound is not extensively documented, studies on structurally related benzoic acid derivatives provide valuable insights.

Research on a series of benzoic acid derivatives has shown that the substitution pattern on the benzene (B151609) ring significantly influences their α-amylase inhibitory potential. A key finding from these studies is the positive effect of a hydroxyl group at the 2-position of the benzene ring on inhibitory activity. Conversely, methoxylation at the 2-position or hydroxylation at the 5-position tends to decrease the inhibitory effect nih.gov. Molecular docking studies suggest that the inhibition mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme's active site, with hydrogen bonds playing a primary role nih.gov.

A molecular docking study involving derivatives of 4-hydroxy-3-methoxy benzoic acid, such as N-(2,6-dimethyl)-4-hydroxy-3-methoxybenzamide, has indicated a binding affinity for α-amylase, suggesting a potential for inhibition.

Interactive Data Table: α-Amylase Inhibition by Benzoic Acid Derivatives

| Compound | Key Substituent Effects on Inhibition |

| 2-Hydroxybenzoic acid | Strong positive effect |

| 2-Methoxybenzoic acid | Negative effect |

| 5-Hydroxybenzoic acid | Negative effect |

| 2,3,4-Trihydroxybenzoic acid | Strongest inhibitory effect in the series (IC50 = 17.30 ± 0.73 mM) |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections caused by pathogens like Helicobacter pylori. The inhibition of urease is a strategy for treating these infections. While specific inhibitory data for this compound is limited, research on related benzamide (B126) and benzoylselenourea derivatives has demonstrated significant urease inhibitory activity.

For instance, a series of bis-Schiff bases of benzyl phenyl ketone showed good to excellent urease inhibition, with IC50 values ranging from 22.21 ± 0.42 to 47.91 ± 0.14 µM, comparable to the standard inhibitor thiourea (IC50 = 21.15 ± 0.32 µM) nih.gov. Furthermore, benzoylselenourea derivatives have been identified as potent urease inhibitors, with IC50 values in the nanomolar range acs.orgacs.org. These findings suggest that the benzamide scaffold is a promising framework for the design of novel urease inhibitors.

Interactive Data Table: Urease Inhibition by Related Benzamide Derivatives

| Compound Class | Range of IC50 Values (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |

| Bis-Schiff Bases of Benzyl Phenyl Ketone | 22.21 - 47.91 | 21.15 ± 0.32 |

| Benzimidazole (B57391) 2-Thione Derivatives | 10 - 110 | Not specified |

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition (for related benzamides)

Cytokinin oxidase/dehydrogenase (CKX) is an enzyme responsible for the degradation of cytokinins, a class of plant hormones. Inhibition of CKX can lead to increased cytokinin levels, which can be beneficial in agriculture. Studies on urea-derived compounds, which are structurally related to benzamides, have identified potent CKX inhibitors.

The research highlights the importance of an amide group in enhancing the inhibitory properties against key CKX isoforms. X-ray crystallography has revealed that the amide group plays a crucial role in the interaction with the enzyme's active site oup.com. The most active of these urea derivatives exhibit sub-nanomolar IC50 values with maize ZmCKX1 oup.com. This indicates that the structural features present in this compound could be relevant for the development of effective CKX inhibitors.

Antioxidant Activity Assessment

The antioxidant properties of phenolic compounds like this compound are of significant interest due to their potential to mitigate oxidative stress-related damage in the body.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound. This compound has been identified in plant extracts that exhibit antioxidant activity. However, when isolated and tested, its DPPH radical scavenging activity was found to be low. At a concentration of 100 µg/mL, it showed an inhibitory percentage of 8.52%.

Electrochemical Oxidation Mechanisms and Free Radical Scavenging Activity

Electrochemical methods, such as cyclic voltammetry, are valuable tools for investigating the oxidation mechanisms of phenolic compounds and correlating them with their antioxidant activity. The antioxidant action of phenolics is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

The electrochemical behavior of phenolic compounds is characterized by their oxidation potential. Compounds with lower oxidation potentials are generally more effective antioxidants. The structure of a phenolic compound, including the number and position of hydroxyl and other substituent groups, significantly influences its electrochemical properties and free radical scavenging efficacy mdpi.comnih.gov.

For this compound, the presence of the hydroxyl and methoxy (B1213986) groups on the benzene ring is expected to influence its electrochemical oxidation. The hydroxyl group can be readily oxidized, and the resulting phenoxy radical can be stabilized by resonance. The methoxy group, being an electron-donating group, can further facilitate the oxidation process by lowering the oxidation potential. The mechanism likely involves the transfer of an electron and a proton from the phenolic hydroxyl group. While specific cyclic voltammetry studies on this compound are not widely available, the general principles of phenolic electrochemistry suggest that it would undergo irreversible oxidation at a specific potential, which is indicative of its antioxidant capacity mdpi.comnih.govresearchgate.net.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to provide a detailed report on the preclinical biological activity and mechanistic investigations of this compound (also known as vanillamide) against the specific microbial strains outlined in the request.

Research on the antimicrobial properties of closely related compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and vanillic acid (4-hydroxy-3-methoxybenzoic acid), has been conducted against some of the listed microorganisms. For instance, studies have explored the effects of vanillin on Staphylococcus aureus, Escherichia coli, and Candida albicans nih.govnih.govnih.gov. Similarly, the activity of vanillic acid has been investigated against Staphylococcus aureus researchgate.net.

However, direct and specific research detailing the antibacterial efficacy of This compound against Staphylococcus aureus, Staphylococcus iniae, Staphylococcus parauberis, Bacillus subtilis, Escherichia coli, and Edwardsiella ictaluri is not present in the available search results. Likewise, specific data on its antifungal activity against Candida albicans and Candida tropicalis could not be located.

While a study on a series of synthesized "vanillamides" noted activity against Gram-positive and Gram-negative bacteria, it did not provide specific data for this compound itself or against the majority of the requested strains nih.gov.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline for this compound, is not possible at this time due to the lack of published research on this specific compound's activity against the indicated microbial targets.

Antimicrobial Efficacy

Antifungal Activity

Candida krusei

Candida krusei has emerged as a significant fungal pathogen, notable for its intrinsic resistance to common antifungal agents like fluconazole plos.orgnih.gov. This resistance poses a considerable challenge in clinical settings, driving the search for novel therapeutic agents nih.gov. While direct studies on this compound against C. krusei are limited, research on structurally related amide derivatives provides insight into its potential antifungal activity.

A study on N-(4-halobenzyl)amides demonstrated that certain structural features are crucial for activity against Candida species. Specifically, trisubstituted amides featuring a hydroxyl group in the para position—a key feature of this compound—were associated with better antifungal activity nih.gov. One of the most potent compounds in this series exhibited a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against C. krusei, which was more effective than the standard drug fluconazole (MIC = 16 µg/mL) nih.gov. Further investigations into other amide derivatives, such as 5-aminoimidazole-4-carbohydrazonamides, have also shown significant activity against C. krusei, with fungicidal effects observed at MIC concentrations nih.govmdpi.com. The mechanism of action for these derivatives appears to involve the generation of reactive oxygen species (ROS) nih.govresearchgate.net.

These findings suggest that the this compound scaffold is a promising starting point for the development of new antifungal agents targeting resistant strains like C. krusei.

Table 1: Antifungal Activity of a Related N-(4-halobenzyl)amide Against Candida krusei

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Amide derivative 16 | Candida krusei ATCC 14243 | 7.8 |

| Fluconazole (Standard) | Candida krusei ATCC 14243 | 16 |

Data sourced from a study on N-(4-halobenzyl)amides, where compound 16 contains structural similarities to this compound. nih.gov

Antileishmanial Activity (Leishmania infantum, Leishmania tropica)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with species like Leishmania infantum and Leishmania tropica being significant causes of visceral and cutaneous leishmaniasis, respectively turkiyeparazitolderg.orgmdpi.comnih.gov. The toxicity and emerging resistance associated with current treatments necessitate the discovery of new leishmanicidal compounds turkiyeparazitolderg.orgmdpi.comnih.gov.

Research has explored the antileishmanial potential of synthetic derivatives of vanillin, a compound structurally similar to this compound. Two novel vanillin derivatives, 3s and 3t, demonstrated efficacy against the promastigote and amastigote-like forms of Leishmania infantum, L. amazonensis, and L. braziliensis. These compounds exhibited high selectivity indices, indicating a favorable toxicity profile against the parasite compared to host cells nih.gov.

Another study evaluated furoxan and benzofuroxan derivatives, including (E)-N′-(4-hydroxy-3-methoxyphenylmethylidene)-3-methylfuroxan-4-carbohydrazide, which incorporates the 4-hydroxy-3-methoxyphenyl moiety. This compound, while less active than the standard drug amphotericin B, showed a significantly higher selectivity index in cytotoxicity studies against murine macrophages nih.gov. These results highlight the promise of the this compound structure as a scaffold for developing new, selective antileishmanial agents.

Table 2: Antileishmanial Activity of Vanillin Derivatives Against Leishmania infantum

| Compound | Form | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Vanillin derivative 3s | Promastigote | Not specified | 25.1 |

| Vanillin derivative 3s | Amastigote-like | Not specified | 45.2 |

| Vanillin derivative 3t | Promastigote | Not specified | 45.2 |

| Vanillin derivative 3t | Amastigote-like | Not specified | >88.9 |

Data represents activity against L. infantum and is sourced from a study on synthetic vanillin derivatives. nih.gov

Anti-inflammatory Responses

The compound this compound has been identified in plants like Naravelia zeylanica, which are used in traditional medicine for treating inflammatory conditions dergipark.org.trrjppd.org. This suggests potential inherent anti-inflammatory properties for the compound itself.

Modulation of Inflammatory Mediators (e.g., Interleukin-1 beta, Tumor Necrosis Factor-alpha)

Inflammatory processes are often mediated by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) nih.govsemanticscholar.org. The modulation of these cytokines is a key strategy in the development of anti-inflammatory therapies. Studies on macrophage cell lines have shown that exposure to inflammatory stimuli like lipopolysaccharide (LPS) leads to a significant increase in the secretion and mRNA expression of TNF-α, IL-1β, and other inflammatory mediators nih.gov. Research on various natural and synthetic compounds demonstrates that they can exert anti-inflammatory effects by inhibiting the production of these key cytokines rbmb.netnih.govnih.gov. While direct evidence for this compound is still emerging, its presence in traditionally used anti-inflammatory plants points to a potential role in modulating these pathways rjppd.org.

In Vitro Cellular Models for Anti-inflammatory Assessment (e.g., RAW 264.7 macrophages)

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for and evaluate the anti-inflammatory activity of various compounds rbmb.netnih.govresearchgate.net. When stimulated with LPS, these cells produce inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines nih.govresearchgate.net. A conference abstract reported on the evaluation of the anti-inflammatory potential of vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related aldehyde, using LPS-stimulated RAW 264.7 macrophages researchgate.net. This indicates that compounds with the 4-hydroxy-3-methoxybenzyl structure are being actively investigated for their effects in this model system. The inhibition of NO and cytokine production in this cell line is a common indicator of a compound's anti-inflammatory potential nih.govnih.gov.

General Biological Modulations

Interaction with Biological Targets and Enzyme Modulation

The this compound scaffold is a versatile structure that can be modified to interact with various biological targets, including enzymes and receptors.

Derivatives incorporating this structure have been synthesized and evaluated as tyrosinase inhibitors. One such derivative, a novel (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide, was identified as a promising competitive inhibitor of the tyrosinase enzyme, which is involved in melanin production researchgate.net. This demonstrates the potential of this chemical backbone to be developed into enzyme-specific modulators.

Furthermore, N-acyl-vanillamide (NAVAM) analogues, which are derivatives of vanillamide (another name for this compound), have been studied for their interaction with the Transient Receptor Potential Vanilloid type-1 (TRPV1) channel researchgate.net. The TRPV1 receptor is a key target in pain and inflammation pathways mdpi.com. N-palmitoyl-vanillamide (palvanil), a non-pungent analogue, has been shown to be a stronger desensitizer of the TRPV1 receptor than capsaicin, suggesting a potent modulatory effect on this ion channel researchgate.net. This line of research indicates that this compound and its derivatives can serve as modulators of important biological targets, offering pathways for the development of novel therapeutics nih.gov.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-N′-(4-hydroxy-3-methoxyphenylmethylidene)-3-methylfuroxan-4-carbohydrazide |

| (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide |

| 5-aminoimidazole-4-carbohydrazonamide |

| Amphotericin B |

| Fluconazole |

| Interleukin-1 beta (IL-1β) |

| Lipopolysaccharide (LPS) |

| N-(4-halobenzyl)amide |

| N-palmitoyl-vanillamide (palvanil) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

Effects on Cell Viability

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on the viability of HeLa cells or U87-MG glioblastoma cells. Extensive searches of research databases have not yielded studies that directly investigate the cytotoxic or antiproliferative properties of this particular compound against these two specific cancer cell lines.

While research exists on the biological activities of structurally related compounds, such as other vanilloids and benzamide derivatives, these findings are not directly applicable to this compound. The principles of structure-activity relationships in pharmacology dictate that even minor modifications to a chemical structure can significantly alter its biological effects. Therefore, data from related but distinct molecules cannot be used to infer the activity of this compound on HeLa or U87-MG cells.

Consequently, no research findings or data tables on the effects of this compound on the viability of these cell lines can be presented at this time. Further preclinical investigations would be necessary to determine if this compound exhibits any activity in these specific cellular contexts.

Structure Activity Relationship Sar and Computational Studies

Empirical Structure-Activity Relationship (SAR) Investigations

Empirical SAR studies involve the synthesis of a series of structurally related analogues and the subsequent evaluation of their biological activities. This approach allows for the systematic assessment of how specific structural modifications impact the compound's potency and selectivity.

The core structure of 4-hydroxy-3-methoxybenzamide, featuring a benzene (B151609) ring with hydroxy, methoxy (B1213986), and amide groups, offers multiple sites for substitution. The nature, position, and size of these substituents can dramatically alter the compound's interaction with biological targets.

The antioxidant properties of vanillamide and its derivatives are well-documented and are a key area of SAR investigations. ontosight.ai The phenolic hydroxyl group is a critical feature for radical scavenging. Studies on vanillin (B372448) derivatives have shown that all synthesized compounds exhibit strong antioxidant properties. nih.gov

Research into Mannich bases derived from vanillic acid revealed that these substitutions could enhance free-radical scavenging activity. rasayanjournal.co.in For instance, the introduction of a pyrrolidine (B122466) ring via a Mannich reaction on vanillic acid resulted in a compound with superior free-radical scavenging ability compared to the parent compound. rasayanjournal.co.in In another study, dopamine-connected vanillin derivatives were synthesized and evaluated for their antioxidant potential. dovepress.com Several of these new compounds showed significantly higher activity in various antioxidant assays (DPPH, H₂O₂, ABTS) than standard antioxidants like BHT and trolox. dovepress.com This suggests that incorporating moieties like dopamine (B1211576) can substantially boost the antioxidant capacity of the vanilloid scaffold. dovepress.com

The table below summarizes the antioxidant activities of selected vanillic acid derivatives.

| Compound | Modification | Antioxidant Assay | Activity/Potency | Source |

|---|---|---|---|---|

| Vanillin Derivative 1b | Reductive amination product | DPPH, FRAP, ORAC | Highly active | nih.gov |

| Vanillin Derivative 2c | Reductive amination product with multiple vanillin moieties | DPPH, FRAP, ORAC | Highly active, protects DNA from oxidative damage | nih.gov |

| Dopamine-vanillin derivative 1k | Mannich base with dopamine | DPPH Scavenging | IC50: 11.02 µg/mL (Standard BHT IC50: 25.17 µg/mL) | dovepress.com |

| Dopamine-vanillin derivative 1e | Mannich base with dopamine | ABTS Radical Scavenging | More potent (96.21%) than standard trolox | dovepress.com |

| 5-(pyrrolidin-1-ylmethyl)vanillic acid | Mannich base of vanillic acid | DPPH Scavenging | Best free-radical scavenger among tested Mannich bases | rasayanjournal.co.in |

Vanillamide and its analogues have been investigated as inhibitors of various enzymes, with substitutions on the core structure playing a pivotal role in their inhibitory potency and selectivity. ontosight.ai For instance, novel benzamides have been synthesized and tested as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com One study found that N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was a highly potent AChE inhibitor with an IC50 value of 0.056 µM, comparable to the standard drug donepezil. mdpi.com

In the context of cholinesterase inhibition, the position of substituents can significantly influence activity. tandfonline.com For a series of benzamide (B126) derivatives, para-substituted compounds showed greater inhibitory potency against AChE, while ortho-substituted analogues were more effective against butyrylcholinesterase (BChE). tandfonline.com Furthermore, the introduction of bulky groups, such as naphthalimido and phthalimido moieties, to vanillin derivatives led to compounds with enhanced BChE selectivity. nih.gov A lead compound from this series exhibited an IC50 of 0.27 µM for BChE, which was 53-fold greater than its AChE inhibitory activity. nih.gov

Other studies have explored benzamide derivatives as inhibitors of carbonic anhydrase (CA) and steroid-5α-reductase. tandfonline.comtubitak.gov.tr Sulfonamide-bearing benzamides showed potent inhibition of human CA isoforms I and II, with Ki values in the low nanomolar range. tubitak.gov.tr For steroid-5α-reductase inhibitors, structural modifications that increased conformational flexibility, such as inserting an ether linker, were found to enhance inhibitory activity against the human type 2 isozyme. tandfonline.com

The table below presents the enzyme inhibitory activities of various benzamide derivatives.

| Compound Class/Derivative | Target Enzyme | Key Structural Feature | Inhibitory Activity (IC50/Ki) | Source |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | Bis-benzamide structure | IC50 = 0.056 µM | mdpi.com |

| Naphthalimido vanillin derivative (2a) | Butyrylcholinesterase (BuChE) | Bulky naphthalimido group | IC50 = 0.27 µM | nih.gov |

| Benzamide sulfonamides (3a-g) | Carbonic Anhydrase I (hCA I) | Sulfonamide moiety | Ki = 4.07–29.70 nM | tubitak.gov.tr |

| Benzamide sulfonamides (3a-g) | Carbonic Anhydrase II (hCA II) | Sulfonamide moiety | Ki = 10.68–37.16 nM | tubitak.gov.tr |

| N-substituted 4-(4-carboxyphenoxy)benzamide (26) | Steroid-5α-reductase (human type 2) | Ether linker for flexibility | IC50 = 0.38 µM | tandfonline.com |

The antimicrobial properties of this compound derivatives are significantly influenced by structural modifications. ontosight.ai Studies on amides derived from vanillic acid have demonstrated activity against various bacterial and fungal strains. nih.govnih.govresearchgate.net

In an investigation of vanillic acid amides, all tested compounds showed some level of antifungal activity, with the most potent compound exhibiting a Minimum Inhibitory Concentration (MIC) of 0.46 μmol/mL against a Candida strain. nih.govnih.gov The SAR analysis suggested that a methyl group at the para-position of the aromatic ring attached to the amide nitrogen enhances antifungal activity. nih.govnih.govresearchgate.net Another study found that halogenated amides, such as N-(4-fluorobenzyl)-4-hydroxy-3-methoxybenzamide, were active against Candida albicans. nih.gov

Against bacteria, these vanillic acid amides were bioactive against Staphylococcus aureus. nih.govnih.govresearchgate.net The introduction of halogen substituents on the N-benzyl ring of the benzamide structure has been a key strategy. jocpr.com For example, N-(4-chlorobenzyl)-4-hydroxy-3-methoxybenzamide was synthesized and showed antimicrobial potential. jocpr.com Similarly, combining the vanillic acid scaffold with other heterocyclic structures known for antimicrobial effects, like 1,2,4-triazole-3-thiol, has been explored to create new, potentially more effective antibacterial agents. pensoft.net Research on other benzamide derivatives has shown that substitutions at the meta position of the benzoyl ring can lead to excellent antimicrobial activity. nih.gov

The table below details the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Target Organism | Key Structural Feature | Activity (MIC) | Source |

|---|---|---|---|---|

| Vanillic acid amide (compound 7) | Candida species | p-methyl group on N-aromatic ring | 0.46 µmol/mL | nih.govnih.gov |

| N-(4-fluorobenzyl)-4-hydroxy-3-methoxybenzamide | Candida albicans | p-fluoro group on N-benzyl ring | 1.81 µmol/mL | nih.gov |

| Vanillic acid amides (general) | Staphylococcus aureus | Amide linkage | Bioactive at high concentrations | nih.govnih.gov |

| Benzimidazole (B57391) derivative (62a) | E. coli, K. pneumoniae | 3-NHSO2CH3 group at meta position | 4 µg/mL (E. coli), 8 µg/mL (K. pneumoniae) | nih.gov |

| N-(4-chlorobenzyl)-4-hydroxy-3-methoxybenzamide (15) | General antimicrobial | p-chloro group on N-benzyl ring | Synthesized for evaluation | jocpr.com |

The 4-hydroxy and 3-methoxy groups on the benzamide ring are fundamental to the bioactivity of vanilloids. The phenolic hydroxyl group is particularly crucial for antioxidant activity, acting as a hydrogen donor to neutralize free radicals. mdpi.com Studies have consistently shown that the presence and position of hydroxyl and methoxy groups are imperative for various biological effects. mdpi.com

For antioxidant activity, it is clear that a para-hydroxyl group is critical, and its effect is significantly enhanced by electron-donating groups like methoxy at the meta-position. mdpi.com Replacing the para-hydroxyl with a methoxy group has been shown to dramatically decrease radical scavenging activity. mdpi.com In studies of repellents against ticks, compounds with two hydroxyl groups or one hydroxyl and two methoxy groups showed the highest activity, emphasizing the importance of these oxygen-containing functionalities. plos.org

In the context of enzyme inhibition, these groups are vital for forming key interactions within the enzyme's binding pocket. For instance, in the activation of the TRPV1 receptor, the vanillyl group (the 4-hydroxy-3-methoxyphenyl moiety) is recognized as the "head" of the molecule, responsible for crucial hydrogen bonding interactions with amino acid residues like Arg557 in the binding site. nih.gov The presence of both the hydroxyl and methoxy groups is often a prerequisite for potent activity. nih.gov Studies on benzimidazole derivatives have shown that compounds with multiple hydroxy groups, such as a 3,4,5-trihydroxy substituted phenyl ring, exhibit pronounced antibacterial activity. nih.gov

The three-dimensional shape, or conformation, of a molecule is critical as it dictates how well it can fit into and interact with a biological target. For this compound and its derivatives, the relative orientation of the aromatic ring, the amide linker, and any substituents can significantly affect bioactivity.

Computational studies, including molecular docking and dynamics, have provided insight into these conformational effects. For example, in the activation of the TRPV1 channel by vanilloid-triterpene conjugates, a subtle difference in the conformation of the rigid triterpene scaffold led to a dramatic difference in potency. nih.gov This was attributed to a specific C-H/π interaction between a methyl group on the triterpene and a phenylalanine residue in the receptor, an interaction only possible in the more active conformation. nih.gov This highlights how a specific 3D arrangement can promote a much tighter binding to the target. nih.gov

Advanced Computational Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Modeling for Biological Activity

Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR), has become an invaluable tool in medicinal chemistry for forecasting the biological activity of novel compounds. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological effect.

For benzamide derivatives, 3D-QSAR models have been effectively used to predict their antioxidative activity. acs.org These models analyze the three-dimensional properties of molecules to understand how structural features influence their antioxidant capacity. By comparing experimentally determined activities with those predicted by the model, researchers can validate the predictive power of the QSAR approach. For a series of novel benzamide derivatives, experimentally measured antioxidative activities were found to be within the standard deviation of the model's error, confirming the reliability of the predictions. acs.org Such validated models allow for the discussion and rationalization of structure-activity relationships among the synthesized compounds. acs.org

Furthermore, machine learning techniques are being employed to predict other biological activities. Models using classifiers like deep neural networks and support vector machines have been developed to predict the antibacterial potential of chemical compounds with high accuracy. semanticscholar.org In the context of drug design, theoretical studies using methods like Density Functional Theory (DFT) are applied to evaluate the physicochemical and pharmacokinetic properties of drug candidates incorporating a methoxybenzamide moiety. mdpi.com These computational approaches enable the screening of large chemical libraries and the rational design of new derivatives with enhanced biological profiles, guiding synthetic efforts toward the most promising candidates.

A study on the inhibition of the FtsZ protein, a target for antibacterial agents, began with 3-methoxybenzamide (B147233) as a lead compound. A high-throughput screen of approximately 105,000 compounds led to the identification of a more potent inhibitor, which, after several rounds of SAR, resulted in a compound with an IC₅₀ value of 0.1 µM. pitt.edu

Electronic Structure Calculations for Mechanistic Insights

Electronic structure calculations are critical for understanding the complex mechanisms of electrochemical reactions. The oxidation of benzamide derivatives, particularly those with amino, hydroxyl, and methoxy substituents, has been a subject of detailed study to elucidate the chemistry behind their antioxidant activity. sci-hub.seresearchgate.net

Voltammetric studies, such as cyclic and square-wave voltammetry, are used to investigate the oxidation processes of these compounds in aqueous solutions. sci-hub.seresearchgate.net For amino-substituted benzamides, which are structurally related to this compound, the primary amino group is often the main electroactive center. researchgate.net The oxidation of this group is a complex, pH-dependent process that can involve the transfer of two electrons and two protons, sometimes occurring in one step or two separate steps depending on the pH of the medium. researchgate.net The initial electrochemical oxidation of these amino-substituted benzamides typically yields quinonediimine derivatives, which can then undergo further chemical transformations into other electroactive forms. researchgate.net

The presence and position of other substituents, like hydroxyl (-OH) and methoxy (-OCH₃) groups, significantly influence the oxidation potential and mechanism. sci-hub.se For instance, in compounds with multiple functional groups, oxidation can proceed sequentially. A study of a derivative with both a trihydroxyphenyl group and an amino group showed that the first anodic reaction is the oxidation of the trihydroxyphenyl moiety to the corresponding o-quinone, which is then followed by the oxidation of the amino group. researchgate.net Density Functional Theory (DFT) calculations are instrumental in analyzing these multi-step reaction pathways, helping to determine the most plausible mechanism by evaluating the thermodynamics of different potential routes. acs.orgrsc.org

Theoretical calculations provide profound insights into the antioxidant properties of phenolic compounds like this compound by elucidating the mechanisms of free radical scavenging. The antioxidant activity of these molecules is primarily attributed to the phenolic hydroxyl group, which can neutralize free radicals. The main mechanisms for this activity are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov

Density Functional Theory (DFT) is a powerful computational method used to calculate key thermodynamic parameters that govern these mechanisms. nih.gov These parameters include:

Bond Dissociation Enthalpy (BDE): Related to the HAT mechanism. A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily donated to a radical.

Ionization Potential (IP): The primary parameter for the SET-PT mechanism, representing the ease of electron donation.

Proton Affinity (PA) and Electron Transfer Enthalpy (ETE): Key parameters for the SPLET mechanism. nih.gov

Studies on phenolic acids, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), have shown that substituents on the benzene ring significantly affect these parameters. The presence of an electron-donating methoxy group ortho to the hydroxyl group, as in the case of this compound, can enhance antioxidant activity. nih.gov This is because the methoxy group can stabilize the resulting phenoxyl radical through resonance. Theoretical models have demonstrated that the number and position of methoxy groups influence antioxidant strength, with a general trend showing increased activity with more methoxyl groups. nih.gov

The antioxidant capacity is also linked to the electrochemical oxidation potential; a lower or less positive potential implies a better radical scavenging activity. researchgate.net Experimental assays like the DPPH (2,2'-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Ion Reducing Antioxidant Power) are used to measure antioxidant activity, and these experimental results often show a strong correlation with theoretically predicted values. nih.govmdpi.com For example, this compound has been tested in DPPH and FRAP assays, providing experimental data that can be used to validate and refine theoretical models. mdpi.com

Table 1: Key Thermodynamic Parameters in Antioxidant Mechanisms

| Parameter | Abbreviation | Associated Mechanism(s) | Description |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | HAT | Enthalpy change for the homolytic cleavage of the O-H bond. |

| Ionization Potential | IP | SET-PT | Energy required to remove an electron from the antioxidant. |

| Proton Dissociation Enthalpy | PDE | SPLET | Enthalpy change for the deprotonation of the antioxidant. |

| Proton Affinity | PA | SPLET | Negative of the enthalpy change for the protonation of the antioxidant's anion. |

Computational Methods for Stereochemical Elucidation (e.g., Electronic Circular Dichroism (ECD) calculations)

While this compound itself is achiral, computational methods for stereochemical elucidation are crucial for determining the absolute configuration of its more complex, naturally occurring chiral derivatives. Electronic Circular Dichroism (ECD) spectroscopy, combined with quantum chemical calculations, is a powerful technique for this purpose. researchgate.net

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific stereoisomer. The process of stereochemical elucidation using ECD typically involves the following steps:

Conformational Search: Identifying all possible low-energy conformations of the molecule using computational chemistry methods.

ECD Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate a final theoretical ECD spectrum for a given absolute configuration.

Comparison: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A match between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the molecule. nih.govresearchgate.net

This combined experimental and computational approach has been successfully applied to establish the absolute configurations of complex natural products that incorporate a benzoic acid moiety or related structures. For example, the structures of new benzoic acid-containing alkaloids and catechol siderophores have been determined using extensive spectroscopic analysis, including NMR computational methods and ECD calculations. researchgate.netnih.gov These methods provide a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.

Biosynthetic Pathways and Metabolic Studies

Proposed Biosynthetic Routes in Natural Producers (e.g., via amination of benzoic acid esters)

The primary proposed biosynthetic pathway for 4-hydroxy-3-methoxybenzamide in nature commences with vanillic acid. This precursor is a common C6-C1 metabolite in higher plants, synthesized through the shikimate pathway. sci-hub.se The conversion of vanillic acid to its corresponding amide, this compound, is thought to proceed via the amination of a vanillic acid ester. This route involves the initial esterification of vanillic acid to form an activated intermediate, such as a vinyl ester. acs.org This ester is then subjected to aminolysis, a reaction catalyzed by specific enzymes, to yield the final benzamide (B126) product. acs.orgacs.org

Another plausible route involves the direct amidation of vanillic acid. However, this process would necessitate the activation of the carboxylic acid group, possibly through the formation of a CoA-thioester, to facilitate the reaction with an amine source.

A chemoenzymatic flow method has been developed that mirrors these proposed biosynthetic steps, involving the esterification and subsequent amidation of phenolic acids. acs.org While the precise intermediates and enzymes in the natural biosynthetic pathway of this compound are still under investigation, these proposed routes provide a logical framework based on known biochemical transformations.

Table 1: Proposed Biosynthetic Precursors and Intermediates

| Compound | Chemical Formula | Proposed Role in Biosynthesis |

| Vanillic Acid | C₈H₉NO₃ | Starting precursor from the shikimate pathway sci-hub.se |

| Vinyl Vanillate | C₁₀H₁₀O₄ | Activated ester intermediate for amination acs.org |

Enzymatic Transformations Involved in Biosynthesis

The enzymatic conversion of vanillic acid derivatives to this compound is a key area of research, with several enzyme classes implicated in the proposed biosynthetic pathways.

Acyltransferases are a prominent class of enzymes capable of catalyzing the synthesis of vanillamides. vapourtec.comacs.org For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been successfully used for the biocatalyzed synthesis of a series of vanillamides, demonstrating the feasibility of this enzymatic approach. acs.orgvapourtec.comacs.org This enzyme facilitates the transfer of the vanilloyl group from an activated donor, like vinyl vanillate, to an amine acceptor. acs.org

Lipases, such as Candida antarctica lipase (B570770), are another class of enzymes that can be employed for the amidation of phenolic acids. acs.org These enzymes can catalyze the aminolysis of esters to produce amides, and have been used in flow chemistry systems to synthesize related compounds. acs.org

While direct evidence for the specific enzymes involved in the biosynthesis of this compound in its natural producers is still emerging, the successful application of acyltransferases and lipases in the synthesis of this and related compounds provides strong support for their potential role in the natural pathway. acs.orgvapourtec.comacs.org Further research into the genomes of producing organisms will likely uncover the specific enzymes responsible for this biotransformation.

Table 2: Key Enzyme Classes in the Proposed Biosynthesis

| Enzyme Class | Proposed Function | Example |

| Acyltransferase | Catalyzes the transfer of the vanilloyl group to an amine. | Acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to synthesize vanillamides. vapourtec.comacs.org |

| Lipase | Catalyzes the aminolysis of vanillic acid esters. | Candida antarctica lipase has been used in the enzymatic synthesis of related amides. acs.org |

Future Research and Perspectives on this compound

Future Directions and Research Perspectives

The compound 4-Hydroxy-3-methoxybenzamide, also known as vanillamide, serves as a foundational structure in medicinal chemistry and drug discovery. ontosight.ai Its inherent biological activities, including antioxidant and anti-inflammatory properties, position it as a valuable starting point for further investigation. ontosight.ai The future of research on this compound is poised to expand into several key areas, aiming to unlock its full therapeutic potential.

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of this compound to enhance their biological effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence bioactivity. researchgate.net The core structure of vanillamide can be conceptually divided into three regions: the aromatic A-ring, the amide linker (B region), and the terminal group (C region), each offering opportunities for modification. researchgate.net

Research has demonstrated that alterations to these regions can significantly impact the compound's properties. For instance, the synthesis of N-acyl vanillylamide (N-AVAM) analogues, which involves modifying the C region, has yielded compounds with greater pain-relieving activity than related molecules like capsaicin. researchgate.net Similarly, the creation of Schiff base derivatives by reacting the vanillin (B372448) precursor with various aromatic amines has produced compounds with notable antimicrobial activities. ajol.inforesearchgate.net

Future work will likely focus on:

Systematic Modification: Synthesizing libraries of derivatives with systematic changes to the aromatic ring's substituents (e.g., number and position of hydroxyl and methoxy (B1213986) groups) and the amide group's N-substituent. mdpi.comacs.org

Hybrid Molecules: Creating hybrid compounds that combine the vanillamide scaffold with other pharmacophores to achieve dual or synergistic activities.

Target-Specific Design: Designing derivatives with improved selectivity for specific biological targets, thereby minimizing off-target effects. Studies on dihydroxamate derivatives have already shown promise in developing selective inhibitors for enzymes like histone deacetylase 1 (HDAC1). imrpress.com

Interactive Table: Examples of this compound Derivatives and Their Bioactivity

| Derivative Class | Modification Area | Resulting Bioactivity |

|---|---|---|

| N-Acyl Vanillylamides | Amide N-substituent | Enhanced analgesic properties researchgate.net |

| Schiff Bases | Derived from vanillin precursor | Antimicrobial activity ajol.inforesearchgate.net |